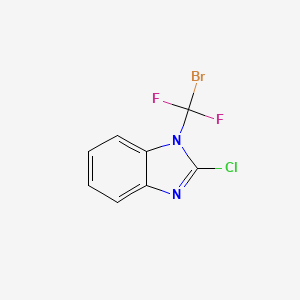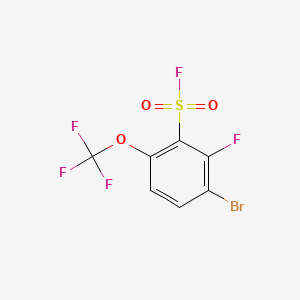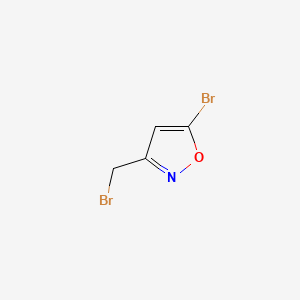![molecular formula C10H13NO B13468402 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 2308743-16-8](/img/structure/B13468402.png)
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile is an organic compound with the molecular formula C9H11NO. It belongs to the class of bicyclic compounds, which are characterized by having two fused rings. This compound is notable for its unique structure, which includes a hydroxymethyl group and a nitrile group attached to a bicyclo[2.2.2]octene framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.2]oct-5-ene, which can be derived from simple hydrocarbons through a series of cyclization reactions.
Functional Group Introduction: The hydroxymethyl group is introduced via a hydroxylation reaction, while the nitrile group is added through a cyanation reaction.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants and products.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.
Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl or nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
Oxidation: Formation of 2-(Carboxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile.
Reduction: Formation of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Bicyclo[2.2.2]oct-5-en-2-one: Contains a carbonyl group instead of a nitrile group, leading to different reactivity and applications.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Features two carboxylic anhydride groups, which significantly alter its chemical properties.
Uniqueness
2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile is unique due to the presence of both a hydroxymethyl and a nitrile group on the bicyclic framework. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
Properties
CAS No. |
2308743-16-8 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h1,3,8-9,12H,2,4-5,7H2 |
InChI Key |
OOCVNGYRHNFRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1CC2(CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13468326.png)

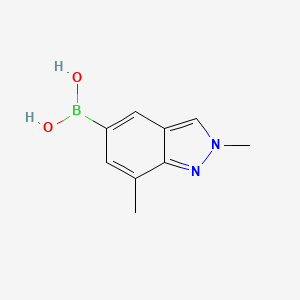
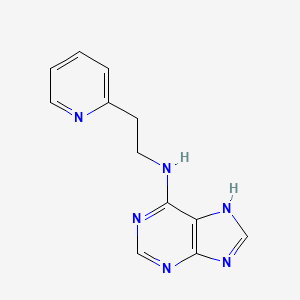

![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)


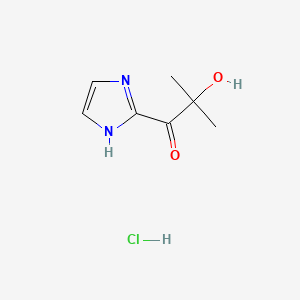
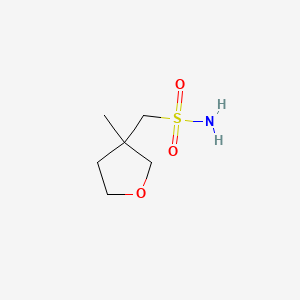
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
